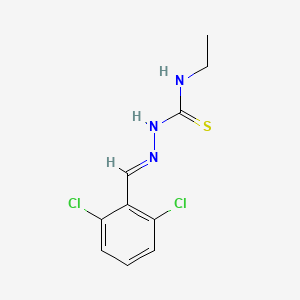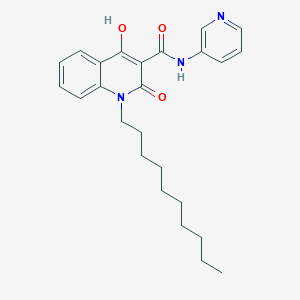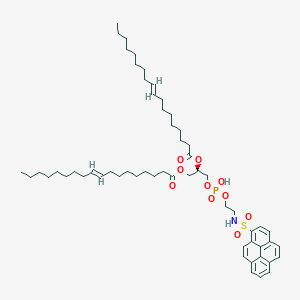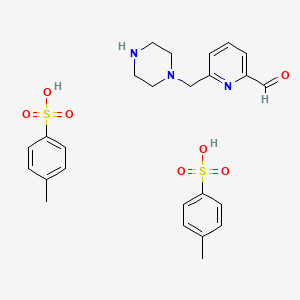
Pyracarbolid, PESTANAL(R), analytical standard
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyracarbolid, PESTANAL®, analytical standard is an anilide compound with the empirical formula C13H15NO2 and a molecular weight of 217.26 g/mol . It is primarily used as a systemic foliar fungicide effective against coffee rust . This compound is also utilized as an analytical reference standard for the quantification of analytes in various samples using liquid chromatography and gas chromatography coupled to tandem mass spectrometry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyracarbolid involves the reaction of aniline with a suitable carboxylic acid derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the anilide bond. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of Pyracarbolid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the final product meets the required analytical standards.
化学反应分析
Types of Reactions
Pyracarbolid undergoes various chemical reactions, including:
Oxidation: Pyracarbolid can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Pyracarbolid can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Pyracarbolid. Substitution reactions result in the formation of substituted anilide compounds.
科学研究应用
Pyracarbolid has a wide range of scientific research applications, including:
Chemistry: Used as an analytical reference standard for quantifying analytes in samples using chromatography techniques.
Biology: Employed in studies related to its fungicidal properties and its effects on various biological systems.
Medicine: Investigated for its potential therapeutic applications due to its chemical properties.
Industry: Utilized in agricultural research for its effectiveness against coffee rust and other plant diseases.
作用机制
The mechanism of action of Pyracarbolid involves its interaction with specific molecular targets in the fungal cells. It inhibits the growth and reproduction of the fungi by interfering with essential biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Pyracarbolid is unique due to its specific chemical structure and fungicidal properties. Similar compounds include:
Penthiopyrad: Another fungicide with a different chemical structure but similar applications.
Pyribencarb: A fungicide used in agriculture with comparable properties.
Dimethomorph: A fungicide with a different mode of action but used for similar purposes.
These compounds share some similarities in their applications but differ in their chemical structures and specific mechanisms of action.
属性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
6-methyl-N-phenyl-3,4-dihydro-2H-pyran-4-carboxamide |
InChI |
InChI=1S/C13H15NO2/c1-10-9-11(7-8-16-10)13(15)14-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,14,15) |
InChI 键 |
RVUAOAREEJAWAM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(CCO1)C(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12055969.png)
![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)




![(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12056008.png)


![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)
![Phenanthrene-[U-13C]](/img/structure/B12056026.png)



